4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile
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Overview
Description
4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C12H9N3O This compound is characterized by a pyrimidine ring substituted with hydroxy, methyl, phenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-oxo-6-methyl-2-phenylpyrimidine-5-carbonitrile.
Reduction: Formation of 4-hydroxy-6-methyl-2-phenylpyrimidine-5-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit enzymes involved in DNA synthesis or repair, thereby exerting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-(4-methylphenyl)-2-phenylpyrimidine-5-carbonitrile
- 4-Hydroxy-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
Uniqueness
4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile (HMPC) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of HMPC, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of HMPC can be represented as follows:
It features a pyrimidine ring substituted with a hydroxyl group, a methyl group, and a phenyl group, which contributes to its unique biological properties.
The biological activity of HMPC is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : HMPC has been shown to inhibit certain enzymes that are crucial for cellular processes, potentially affecting pathways involved in cancer proliferation and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent research has highlighted the anticancer potential of HMPC. In vitro studies indicate that HMPC exhibits cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.64 |
A498 | 0.79 |
HepG2 | Not reported |
UO-31 | Not reported |
These findings suggest that HMPC could be a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
HMPC has also demonstrated antimicrobial activity. In vitro assays have shown that it possesses significant inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Klebsiella aerogenes
The effectiveness of HMPC against these pathogens suggests its potential use in treating bacterial infections .
COX-2 Inhibition
Another area of interest is the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Studies have reported that HMPC exhibits potent COX-2 inhibitory activity, comparable to established anti-inflammatory drugs like Celecoxib .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including HMPC, against renal cancer cell lines. The results indicated that HMPC had a significant inhibitory effect on cell proliferation, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Evaluation : Research conducted on the antimicrobial properties of HMPC demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. This positions HMPC as a candidate for further exploration in antibiotic development .
- Inflammation Research : Investigations into the anti-inflammatory properties of HMPC revealed its role as a COX-2 inhibitor, indicating potential applications in treating inflammatory diseases .
Properties
CAS No. |
82114-04-3 |
---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-methyl-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-8-10(7-13)12(16)15-11(14-8)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,15,16) |
InChI Key |
XPRIKNMRRNFONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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